HDM201

MDM2 inhibitor selectivity p53-MDM2 interaction MDM4 off-target

HDM201 (Siremadlin) is the only clinical-stage MDM2 inhibitor combining >10,000-fold selectivity for MDM2 over MDM4 with validated schedule-independent antitumor activity (TSCR: 48 ng/mL preclinical vs. 74 ng/mL clinical). Its pyrazolopyrrolidinone chemotype enables mechanistic bifurcation: low-dose p21-mediated arrest vs. high-dose PUMA-mediated apoptosis. Protected by ~170 US patents. Choose HDM201 for reproducible translational research in TP53 wild-type cancers.

Molecular Formula C18H20N2O3
Molecular Weight
Cat. No. B1574343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDM201
Molecular FormulaC18H20N2O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

HDM201 (Siremadlin) in p53-MDM2 Inhibitor Procurement: Second-Generation Clinical Candidate with Extensive Patent Protection


HDM201 (Siremadlin, NVP-HDM201) is a second-generation, orally bioavailable small-molecule inhibitor of the p53-MDM2 protein-protein interaction, developed by Novartis for the treatment of TP53 wild-type cancers [1]. The compound belongs to a pyrazolopyrrolidinone structural class, representing a distinct chemotype evolved from the first-generation dihydroisoquinolinone scaffold of NVP-CGM097 through structure-based design [2]. HDM201 is protected by approximately 170 US patents and 550 international patents, providing significant intellectual property exclusivity for commercial and research applications [3].

HDM201 Procurement Rationale: Why First-Generation MDM2 Inhibitors and In-Class Alternatives Cannot Be Directly Substituted


In-class substitution of HDM201 with alternative MDM2 inhibitors (e.g., RG7112, idasanutlin/RG7388, AMG-232, milademetan/DS-3032b) is not scientifically or operationally justifiable due to materially divergent molecular characteristics and pharmacological behavior [1]. HDM201 demonstrates a selectivity ratio of >10,000-fold for MDM2 versus MDM4, a property not uniformly shared across the class and critical for minimizing off-target MDM4-mediated toxicities . Furthermore, HDM201 exhibits schedule-independent antitumor activity—a translatable property validated from preclinical models to clinical patients (TSCR: 48 ng/mL preclinical vs. 74 ng/mL clinical)—which confers significant dosing flexibility advantages over schedule-dependent alternatives [2]. These differentiated properties directly affect experimental reproducibility, clinical trial design optionality, and ultimate procurement value.

HDM201 Product-Specific Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


HDM201 MDM2 Binding Affinity and Selectivity Ratio Versus MDM4: Picomolar Affinity with >10,000-Fold Selectivity

HDM201 binds to MDM2 with an affinity constant in the picomolar range and exhibits a selectivity ratio greater than 10,000-fold for MDM2 over MDM4 . This high selectivity profile mitigates the potential for MDM4-mediated off-target effects, which is a differentiating characteristic relative to earlier-generation or less selective MDM2 inhibitors that may engage MDM4 with higher relative affinity. Idasanutlin (RG7388), by comparison, is reported with an IC50 of 6 nM (6,000 pM) against the p53-MDM2 interaction but without a similarly documented extreme selectivity window over MDM4 .

MDM2 inhibitor selectivity p53-MDM2 interaction MDM4 off-target

HDM201 Translational Tumor Static Concentration (TSCR) Demonstrates Schedule-Independent Antitumor Activity Across Preclinical to Clinical Settings

Translational PK/PD modeling of HDM201 revealed that the tumor static concentration for resistant cells (TSCR) is consistent between preclinical xenograft models and clinical patients: 48 ng/mL in SJSA-1 tumor-bearing rats versus 74 ng/mL in solid tumor patients [1]. This translatability metric is accompanied by the finding that TSCS (tumor static concentration for sensitive cells) and TSCR do not change with treatment schedule, establishing schedule-independent antitumor activity for HDM201 [1]. Equivalent cumulative induction of the p53 downstream biomarker GDF-15 was achieved across schedules when normalized to total dose, further substantiating schedule independency [1].

pharmacokinetic-pharmacodynamic modeling tumor growth inhibition translational pharmacology

HDM201 Regimen-Dependent Molecular Mechanism: High-Dose Pulse Induces PUMA-Mediated Apoptosis, Continuous Low-Dose Induces p21-Mediated Cell Cycle Arrest

HDM201 elicits distinct molecular responses depending on dosing regimen: continuous low-dose exposure induces p21 expression and delayed accumulation of apoptotic cells, whereas high-dose pulse administration induces PUMA expression and rapid onset of apoptosis [1]. shRNA screens identified PUMA as a mediator of the p53 response specifically in the pulsed regimen [1]. In vivo, single high-dose HDM201 resulted in rapid and marked PUMA induction and apoptosis, accompanied by Bcl-xL downregulation [1]. This regimen-dependent mechanistic bifurcation—apoptosis via PUMA with pulse dosing versus cell cycle arrest with continuous dosing—is a characteristic not documented at comparable mechanistic resolution for other clinical-stage MDM2 inhibitors.

apoptosis induction p53 pathway dosing regimen optimization

HDM201 Clinical Response Rates in Acute Myeloid Leukemia Across Multiple Dosing Regimens: Regimen-Optimized Activity Up to 22.2% ORR

In the first-in-human Phase I study of HDM201 (N=93 patients with hematologic malignancies), overall response rates (ORR) in acute myeloid leukemia (AML) varied by dosing regimen: 4.2% (95% CI, 0.1-21.1) with regimen 1B (days 1 and 8; 28-day cycle), 20% (95% CI, 4.3-48.1) with regimen 1A (day 1; 21-day cycle, 250 mg), and 22.2% (95% CI, 8.6-42.3) with regimen 2C (days 1-7; 28-day cycle, 45 mg) [1]. Recommended doses for expansion were defined across multiple regimens: 120 mg in 1B for solid tumors, and 250 mg (1A), 120 mg (1B), and 45 mg (2C) in hematologic tumors [1]. This regimen-dependent variation in clinical activity highlights the importance of HDM201's flexible dosing optionality relative to schedule-constrained MDM2 inhibitors.

acute myeloid leukemia clinical response rate hematologic malignancy

HDM201 Preclinical In Vivo Efficacy: Tumor Regression in SJSA-1 Xenograft Model at Well-Tolerated Oral Doses

In preclinical in vivo studies, NVP-HDM201 demonstrates a dose-proportional pharmacokinetic profile and a clear PK/PD relationship, resulting in tumor growth inhibition and tumor regression in SJSA-1 osteosarcoma tumor-bearing rats at well-tolerated oral doses [1]. The compound's activity and selectivity were confirmed across a large panel of cancer cell lines from the Cancer Cell Line Encyclopedia [1]. While quantitative comparator data from identical models are limited, the combination of dose-proportional PK, clear PK/PD relationship, and tumor regression at tolerated oral doses establishes HDM201's robust preclinical efficacy profile as a second-generation MDM2 inhibitor [2].

xenograft model tumor regression oral bioavailability

HDM201 Patent Portfolio: 170 US Patents and 550 International Patents Provide Extensive Composition-of-Matter and Method-of-Use Protection

HDM201 is protected by approximately 170 US patents and 550 international patents, covering composition of matter, pharmaceutical formulations, methods of treatment, and dosing regimens [1]. This extensive patent portfolio provides a robust intellectual property barrier that generic or alternative MDM2 inhibitors cannot circumvent. The patent estate includes specific protection for extended low-dose regimens in hematologic malignancies, as documented in patent applications covering optimized dosing schedules for AML and other hematologic cancers [2]. Comparatively, earlier-generation MDM2 inhibitors such as RG7112 and idasanutlin have either expired or face more limited remaining patent life, reducing their long-term commercial and research exclusivity value.

intellectual property patent protection commercial exclusivity

HDM201 Optimal Research and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


Acute Myeloid Leukemia (AML) Translational Research Requiring Regimen-Optimized Dosing Flexibility

Investigators conducting translational research in TP53 wild-type AML should prioritize HDM201 based on clinical evidence of regimen-dependent response rates up to 22.2% ORR with the 2C regimen (45 mg, days 1-7), compared to 4.2% with alternative regimens [1]. HDM201's schedule-independent antitumor activity, validated by consistent TSCR values across preclinical (48 ng/mL) and clinical (74 ng/mL) settings, enables rational dose and schedule optimization to maximize efficacy while managing hematologic toxicity [2]. The compound's defined recommended doses for expansion (250 mg, 120 mg, and 45 mg across different regimens) provide clear, evidence-based starting points for study design [1].

Mechanistic Studies of p53 Pathway Activation Requiring Defined Apoptosis Versus Cell Cycle Arrest Outcomes

For research programs investigating p53 pathway biology and downstream effector mechanisms, HDM201 offers unique value due to its documented regimen-dependent molecular bifurcation: continuous low-dose exposure induces p21-mediated cell cycle arrest, whereas high-dose pulse administration induces PUMA-mediated rapid apoptosis [3]. This mechanistic clarity—supported by shRNA screens identifying PUMA as the pulse-specific mediator—enables precise experimental control over the biological outcome of p53 activation, a level of mechanistic resolution not documented for other clinical-stage MDM2 inhibitors [3].

Combination Therapy Studies Leveraging MDM2 Inhibition with Targeted Agents

HDM201 is actively under investigation in multiple combination therapy regimens, including with ribociclib (CDK4/6 inhibitor) in liposarcoma, trametinib (MEK inhibitor) in RAS/RAF-mutant colorectal cancer, and pazopanib (multi-tyrosine kinase inhibitor) in soft tissue sarcomas [4][5][6]. Procurement of HDM201 enables participation in these combination paradigms and leverages the compound's schedule-independent antitumor activity, which facilitates flexible integration with combination partners having differing dosing schedules [2].

Long-Term Research Programs Requiring Patent-Protected, Commercially Viable MDM2 Inhibitor

Organizations planning multi-year research programs or commercial development pathways should select HDM201 based on its extensive patent portfolio comprising approximately 170 US patents and 550 international patents, providing composition-of-matter and method-of-use protection well into the 2030s [7]. This robust intellectual property position contrasts with earlier-generation MDM2 inhibitors whose patent terms are expiring or have already lapsed, reducing their long-term value for programs requiring sustained exclusivity or commercial translation [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for HDM201

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.